molecular formula C13H18N2O8S2 B10850554 Mycophenolic bis(sulfonamide)

Mycophenolic bis(sulfonamide)

Cat. No.: B10850554
M. Wt: 394.4 g/mol
InChI Key: IVAOVFUEHDFBPQ-UHFFFAOYSA-N
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Description

Mycophenolic bis(sulfonamide) is a compound that belongs to the class of organosulfur compounds It is derived from mycophenolic acid, which is known for its immunosuppressive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic bis(sulfonamide) typically involves the reaction of mycophenolic acid with sulfonamide derivatives. The process often requires the use of coupling agents and catalysts to facilitate the formation of the sulfonamide bonds. Common reagents used in the synthesis include thiols and amines, which undergo oxidative coupling to form the desired sulfonamide product .

Industrial Production Methods

Industrial production of mycophenolic bis(sulfonamide) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Mycophenolic bis(sulfonamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various applications.

Scientific Research Applications

Mycophenolic bis(sulfonamide) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Mycophenolic bis(sulfonamide) is investigated for its immunosuppressive effects and potential use in treating autoimmune diseases and preventing organ transplant rejection.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of mycophenolic bis(sulfonamide) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, the compound interferes with the proliferation of lymphocytes, thereby exerting its immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to mycophenolic bis(sulfonamide) include:

Uniqueness

Mycophenolic bis(sulfonamide) is unique due to its dual functional groups derived from mycophenolic acid and sulfonamide, which confer both immunosuppressive and potential antimicrobial properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H18N2O8S2

Molecular Weight

394.4 g/mol

IUPAC Name

N'-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethyl]methanedisulfonamide

InChI

InChI=1S/C13H18N2O8S2/c1-7-9-5-23-13(17)10(9)11(16)8(12(7)22-2)3-4-15-25(20,21)6-24(14,18)19/h15-16H,3-6H2,1-2H3,(H2,14,18,19)

InChI Key

IVAOVFUEHDFBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCNS(=O)(=O)CS(=O)(=O)N)O

Origin of Product

United States

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